![molecular formula C21H14ClN3O3S B2864587 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate CAS No. 477857-48-0](/img/structure/B2864587.png)
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as PP2, is a potent inhibitor of the Src family of tyrosine kinases. In
Applications De Recherche Scientifique
Optoelectronic Devices
This compound has shown potential in the development of optoelectronic devices . The electrical properties such as conductivity and photosensitivity of related pyridine and pyrimidine salts have been studied, revealing that their electrical parameters increase significantly when exposed to visible light . This suggests that derivatives of the compound could be used in light-sensing applications, which are crucial for optoelectronic devices like solar cells and photodetectors.
DNA Binding Agents
The DNA binding abilities of pyridine and pyrimidine salts have been explored, indicating that they can interact with DNA . This property is significant for the design of new pharmaceuticals and molecular biology tools that require specific interactions with DNA, such as gene delivery systems and molecular probes.
Semiconducting Materials
Research has highlighted the semiconducting behavior of these compounds, which is increasingly attractive for electronic device applications . Their ability to exhibit semiconducting properties opens up possibilities for their use in transistors, integrated circuits, and other electronic components.
Microwave-Assisted Synthesis
An efficient protocol for the synthesis of functionalized pyridines and pyrimidines using microwave irradiation has been developed . This method is advantageous for rapid and selective synthesis, which is beneficial for high-throughput chemical production and drug discovery.
Neuroprotective Agents
Compounds based on the pyridinyl-pyrimidinyl scaffold have been investigated for their neuroprotective properties . These findings are crucial for the development of treatments for neurodegenerative diseases, where protection of neural tissue is paramount.
Anion Recognition
The structure of related salts has been studied to explore noncovalent interactions such as anion recognition . This is important for the development of sensors and devices that can detect and measure specific anions, which have applications in environmental monitoring and diagnostics.
Material Science
The solid-state crystal structure of these compounds reveals various noncovalent interactions, which are essential for understanding material properties . This knowledge is key for the design of new materials with desired mechanical, thermal, and chemical properties.
Chemical Engineering
Understanding the electrical and optical properties of these compounds aids in the design of chemical processes and equipment . This can lead to more efficient chemical reactors and separation processes, which are fundamental in industrial chemistry.
Propriétés
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c22-16-6-10-18(11-7-16)29(26,27)28-17-8-4-15(5-9-17)21-24-14-12-20(25-21)19-3-1-2-13-23-19/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDVBDVOCLFKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2864505.png)
![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2864507.png)
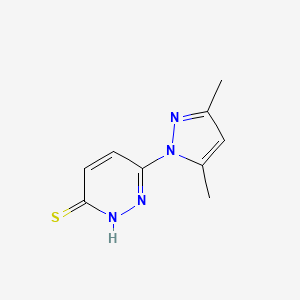
![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2864512.png)
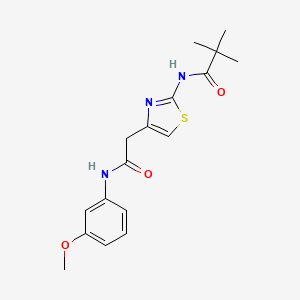
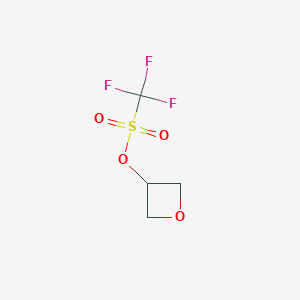
![1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2864519.png)
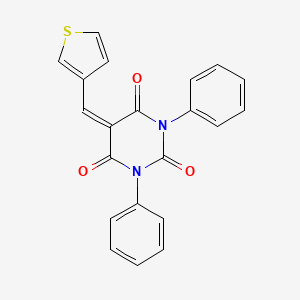
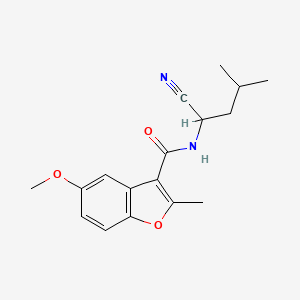
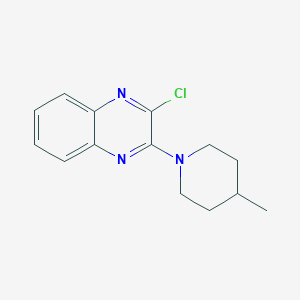
![4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2864525.png)
![2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2864526.png)
![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)